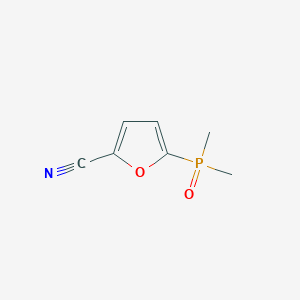

5-(Dimethylphosphoryl)furan-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-dimethylphosphorylfuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO2P/c1-11(2,9)7-4-3-6(5-8)10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAWFBIQEVMQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=C(O1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 5 Dimethylphosphoryl Furan 2 Carbonitrile

Strategic Considerations for Regioselective Functionalization of Furan-2,5-disubstituted Systems

The furan (B31954) ring is an electron-rich aromatic heterocycle where electrophilic substitution preferentially occurs at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the adjacent carbocation intermediates. When one of these positions is already substituted, the directing influence of the existing group becomes a critical factor in subsequent functionalization steps.

For a 2,5-disubstituted furan system, the primary strategies involve either a stepwise functionalization of a monosubstituted furan or the construction of the furan ring with the desired substituents already incorporated. In a stepwise approach, the electronic nature of the first substituent dictates the reactivity of the remaining positions. An electron-withdrawing group at the C2 position, such as a nitrile, deactivates the ring towards electrophilic substitution but can direct nucleophilic or metal-catalyzed substitution to the C5 position. Conversely, an electron-donating group would activate the ring. The precise control of reaction conditions and the choice of reagents are paramount to prevent side reactions and ensure high regioselectivity. For instance, metalloradical cyclization reactions have been shown to produce 2,3,5-trisubstituted furans with complete regioselectivity, highlighting advanced methods for controlling substitution patterns. nih.govacs.org

Approaches to Constructing the Furan-2-carbonitrile Core

The furan-2-carbonitrile (2-furonitrile) moiety is a key building block in the synthesis of the target molecule. wikipedia.orgnih.gov Its construction can be approached from both industrial and laboratory perspectives, starting from readily available furan derivatives like furfural.

On an industrial scale, the most prominent method for nitrile synthesis is ammoxidation. This process involves the reaction of an aldehyde or an alkene with ammonia and oxygen at high temperatures over a solid-state catalyst. For the synthesis of 2-furonitrile, furfural is the logical starting material. wikipedia.org The vapor-phase ammoxidation of furfural is typically conducted at temperatures between 440–480 °C using a bismuth molybdate catalyst. wikipedia.org

CH₂(OCH)CHO + NH₃ + [O] → C₄H₃O-CN + 2H₂O

This process, often referred to as the SOHIO process, is highly effective for large-scale production. wikipedia.org The reaction mechanism is complex but is understood to involve the formation of an imine intermediate on the catalyst surface, followed by a series of oxidative dehydrogenation steps to yield the nitrile. While efficient, the high temperatures and specialized equipment required make it less suitable for laboratory-scale synthesis.

In a laboratory setting, a variety of methods are available for the direct conversion of aldehydes like furfural into nitriles. These methods often involve a one-pot reaction where the aldehyde is converted to an intermediate, such as an aldoxime or an N,N-dimethylhydrazone, which is then oxidized or dehydrated in situ.

One common approach is the oxidative dehydration of furfural in the presence of an ammonia source. Reagents such as hypervalent iodine compounds or N-bromosuccinimide can facilitate this transformation. wikipedia.org Another effective method involves the use of iodine as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant and ammonium acetate as the nitrogen source, which allows for the conversion of various aldehydes to nitriles under mild conditions.

The dehydration of aldoximes and primary amides is a cornerstone of nitrile synthesis in the laboratory due to its reliability and broad substrate scope. organic-chemistry.orgacs.orgnih.govacs.org Furfural can be readily converted to furfural aldoxime by condensation with hydroxylamine. nih.govresearchgate.net This aldoxime can then be dehydrated using a wide array of reagents. Similarly, 2-furoic acid can be converted to 2-furoic amide, which subsequently undergoes dehydration.

Modern dehydration methods offer mild conditions and high yields. For instance, reagents like XtalFluor-E can rapidly dehydrate aldoximes and amides at room temperature in environmentally benign solvents. organic-chemistry.orgorganic-chemistry.org Swern-type conditions, utilizing oxalyl chloride with a catalytic amount of dimethyl sulfoxide (DMSO), are also highly efficient for this transformation, often completing within an hour at room temperature. acs.orgnih.govacs.org

| Reagent System | Substrate Type | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| XtalFluor-E | Aldoximes, Amides | Room temperature, EtOAc, <1 hour | Mild conditions, rapid reaction, high yields, broad scope | organic-chemistry.org |

| Oxalyl Chloride / cat. DMSO / Et₃N | Aldoximes, Amides | Room temperature, MeCN, <1 hour | Highly efficient, short reaction time, good for diverse substrates | acs.orgnih.govacs.org |

| Thionyl chloride-benzotriazole | Aldoximes | Varies | Effective for aldoxime dehydration | wikipedia.org |

| Triphenylphosphine-iodine | Aldoximes | Varies | Commonly used reagent system | wikipedia.org |

| Flash Vacuum Pyrolysis | Amides | High temperature, vacuum | Can be used for specific amide substrates | wikipedia.org |

Methodologies for Stereoselective and Regioselective Introduction of the Dimethylphosphoryl Moiety at the Furan-5-position

With the furan-2-carbonitrile core established, the next critical step is the introduction of the dimethylphosphoryl group at the C5 position. This transformation requires a method that is both regioselective and compatible with the existing nitrile group.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, including C-P bonds. To install the dimethylphosphoryl group onto the furan ring, a suitable precursor such as 5-bromo-furan-2-carbonitrile would be coupled with a phosphorus nucleophile like dimethylphosphine oxide, H-P(O)(CH₃)₂.

This type of reaction, often a variation of the Hirao or Buchwald-Hartwig cross-coupling, typically proceeds through a catalytic cycle involving a palladium(0) species. The general mechanism is as follows:

Oxidative Addition: The palladium(0) catalyst oxidatively inserts into the carbon-halogen bond of the 5-bromo-furan-2-carbonitrile, forming a palladium(II) intermediate.

Transmetalation/Coordination & Deprotonation: The dimethylphosphine oxide coordinates to the palladium center. In the presence of a base, it is deprotonated to form a phosphite anion, which then displaces the halide on the palladium complex.

Reductive Elimination: The final step involves the reductive elimination of the desired product, 5-(dimethylphosphoryl)furan-2-carbonitrile, which regenerates the palladium(0) catalyst.

The success of this coupling reaction depends on the careful selection of the palladium catalyst, ligands, base, and solvent. Phosphine (B1218219) ligands, such as XantPhos, are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. nih.gov This methodology provides a direct and regioselective route to the target C-P bond formation, offering a significant advantage over classical methods like the Arbuzov reaction, which may require harsher conditions and offer less control.

Direct Phosphorylation Reactions Utilizing Specialized Phosphorus Reagents

The direct C-H phosphorylation of a pre-existing furan-2-carbonitrile skeleton at the C5 position represents the most atom-economical approach to this compound. However, the direct C-H functionalization of furan rings can be challenging due to the sensitivity of the furan nucleus to strong acids and oxidizing agents. nih.gov The presence of an electron-withdrawing cyano group at the C2 position deactivates the furan ring towards electrophilic substitution, making direct phosphorylation even more difficult.

Despite these challenges, modern synthetic chemistry offers a toolkit of specialized phosphorus reagents that could potentially effect this transformation. Transition-metal-catalyzed C-H activation is a promising strategy. Catalytic systems based on palladium, rhodium, or iridium, which are known to facilitate C-P bond formation on various aromatic and heteroaromatic systems, could be explored. nih.gov For instance, a palladium-catalyzed cross-coupling reaction between a C-H bond of furan-2-carbonitrile and a suitable phosphorus-containing coupling partner, such as dimethylphosphine oxide, could be envisioned.

Another potential avenue involves the use of electrophilic phosphorylating agents. However, the decreased nucleophilicity of the furan ring in furan-2-carbonitrile necessitates highly reactive reagents. Reagents like phosphoryl chlorides in the presence of a Lewis acid catalyst might be investigated, although the harsh conditions could lead to decomposition of the sensitive furan ring.

A hypothetical reaction scheme for the direct phosphorylation of furan-2-carbonitrile is presented below. It is important to note that while this represents a theoretically viable route, its practical implementation would require significant optimization to overcome the inherent reactivity challenges of the substrate.

Table 1: Hypothetical Reaction Conditions for Direct C-H Phosphorylation of Furan-2-carbonitrile

| Entry | Catalyst/Reagent | Phosphorylating Agent | Solvent | Temperature (°C) | Putative Yield |

| 1 | Pd(OAc)₂ / Ligand | HP(O)Me₂ | Toluene | 100-120 | Low to Moderate |

| 2 | [RhCp*Cl₂]₂ | ClP(O)Me₂ | Dioxane | 80-100 | Low |

| 3 | AlCl₃ | ClP(O)Me₂ | CS₂ | 0-25 | Very Low/Decomposition |

Design and Implementation of Integrated Multi-Step Synthetic Routes for this compound

Given the potential difficulties associated with direct C-H phosphorylation, multi-step synthetic routes, including sequential and convergent strategies, offer more robust and predictable pathways to this compound.

Sequential Functionalization Strategies for Furan-Based Starting Materials

Sequential functionalization involves the stepwise introduction of the cyano and dimethylphosphoryl groups onto a furan starting material. This can be approached in two ways: cyanating a pre-phosphorylated furan or phosphorylating a pre-cyanated furan.

Route A: Phosphorylation followed by Cyanation

This route would commence with the synthesis of 2-(dimethylphosphoryl)furan. This could potentially be achieved through the lithiation of furan at the 2-position followed by quenching with dimethylphosphoryl chloride. The subsequent introduction of the cyano group at the 5-position would then be the key step. Electrophilic cyanating agents could be employed, although the phosphoryl group is not strongly directing. Alternatively, a halogenation at the 5-position followed by a metal-catalyzed cyanation (e.g., using CuCN or Pd-catalyzed cyanation) would be a more controlled approach.

Route B: Cyanation followed by Phosphorylation

This strategy begins with the readily available furan-2-carbonitrile. The industrial synthesis of furan-2-carbonitrile is often achieved through the vapor-phase ammoxidation of furfural. wikipedia.org Laboratory-scale syntheses from furfural aldoxime are also well-established. wikipedia.org The subsequent phosphorylation at the 5-position of furan-2-carbonitrile would be the critical transformation. Due to the deactivating nature of the cyano group, direct electrophilic substitution is unlikely to be efficient. A more plausible approach would involve metallation at the 5-position. Treatment of furan-2-carbonitrile with a strong base like lithium diisopropylamide (LDA) could lead to deprotonation at the 5-position, followed by reaction with dimethylphosphoryl chloride to forge the C-P bond.

A patent describes a method for the synthesis of 5-substituted-2-cyanofurans, which supports the feasibility of functionalizing the 5-position of a 2-cyanofuran. google.com

Table 2: Representative Reaction Scheme for Sequential Functionalization (Route B)

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Typical Yield (%) |

| 1 | Furfural | 1. NH₂OH·HCl, Pyridine2. Ac₂O, heat | Furan-2-carbonitrile | 80-90 |

| 2 | Furan-2-carbonitrile | 1. LDA, THF, -78 °C2. ClP(O)Me₂ | This compound | 50-70 (estimated) |

Yields are based on analogous transformations reported in the literature.

Development of Convergent Synthetic Pathways to the Target Compound

One of the most classical methods for furan synthesis is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. youtube.comyoutube.com A retrosynthetic disconnection of the target molecule based on this approach would lead to a 1,4-dicarbonyl precursor bearing a cyano group and a dimethylphosphoryl group at the appropriate positions. The synthesis of such a highly functionalized acyclic precursor would be a significant challenge in itself.

More modern methods for the convergent synthesis of polysubstituted furans offer alternative disconnections. For instance, multicomponent reactions involving the catalytic phosphine-mediated synthesis of furans from activated olefins and acyl chlorides have been reported. nih.govnih.gov While not directly applied to the synthesis of the target molecule, this methodology demonstrates the principle of constructing the furan ring from simple, functionalized building blocks in a convergent manner. A hypothetical convergent synthesis could involve the reaction of an acyclic precursor containing the dimethylphosphoryl moiety with a synthon that provides the cyano group and the remaining atoms of the furan ring.

Another convergent strategy could involve the cycloaddition of an oxazole with an alkyne, a reaction that can lead to the formation of a furan ring with the loss of a nitrile. pharmaguideline.com By carefully choosing the substituents on the oxazole and alkyne, it might be possible to construct the desired substituted furan.

Table 3: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Direct C-H Phosphorylation | Atom economical, shorter route. | Challenging due to substrate deactivation, potential for low yields and side reactions. |

| Sequential Functionalization | More predictable and controllable, utilizes well-established reactions. | Longer synthetic sequence, may require protecting groups. |

| Convergent Synthesis | High efficiency in later stages, allows for modular synthesis of analogues. | Requires synthesis of complex acyclic precursors, may have issues with regioselectivity during cyclization. |

Comprehensive Analysis of the Chemical Reactivity and Transformation Pathways of 5 Dimethylphosphoryl Furan 2 Carbonitrile

Mechanistic Investigations of the Nitrile Group (–C≡N) Reactivity

The nitrile group is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, reductions, and hydrolysis.

The carbon atom of the nitrile group in 5-(Dimethylphosphoryl)furan-2-carbonitrile is electrophilic, making it susceptible to attack by nucleophiles. This reaction is a common pathway for carbon-carbon bond formation. Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), are potent nucleophiles that readily add to the nitrile.

The general mechanism involves the nucleophilic attack on the nitrile carbon, breaking the pi bond and forming a transient imine anion. This intermediate is typically not isolated but is hydrolyzed during aqueous workup to yield a ketone. For instance, reaction with a Grignard reagent followed by hydrolysis would produce a furyl ketone. While the furan (B31954) ring system is generally electron-rich and resistant to nucleophilic attack, the nitrile group provides a well-defined site for such additions. quimicaorganica.orgmdpi.com

The nitrile group can be selectively reduced to a primary amine, a valuable functional group in the synthesis of pharmaceuticals and other fine chemicals. This transformation can be achieved through several methods, with the choice of reagent determining the outcome and chemoselectivity. nih.gov

Catalytic hydrogenation is a common and efficient method, typically employing hydrogen gas (H₂) over a metal catalyst such as Raney nickel, platinum, or palladium. This process converts the nitrile directly to the corresponding primary amine, (5-(dimethylphosphoryl)furan-2-yl)methanamine.

Alternatively, chemical reduction using strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent also effectively reduces the nitrile to a primary amine. The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon, followed by hydrolysis of the resulting intermediate. The conditions for these reductions are generally mild enough to preserve the furan ring and the dimethylphosphoryl group.

| Method | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni, PtO₂, or Pd/C | Elevated pressure and temperature | Primary Amine: (5-(dimethylphosphoryl)furan-2-yl)methanamine |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Ethereal solvent (e.g., THF, diethyl ether), 0 °C to reflux | Primary Amine: (5-(dimethylphosphoryl)furan-2-yl)methanamine |

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation proceeds through an amide intermediate, 5-(dimethylphosphoryl)furan-2-carboxamide.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., heating with aqueous HCl or H₂SO₄), the nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. A series of proton transfers and tautomerization yields the amide intermediate. Further heating in the acidic medium leads to the hydrolysis of the amide, producing 5-(dimethylphosphoryl)furan-2-carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The resulting intermediate is protonated by water to form the amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt. A final acidification step is required to protonate the salt and isolate the free 5-(dimethylphosphoryl)furan-2-carboxylic acid.

Examination of the Dimethylphosphoryl Group (–P(O)(CH₃)₂) Reactivity

The dimethylphosphoryl group is characterized by a highly polar and strong phosphorus-oxygen double bond and a stable phosphorus-carbon bond.

The dimethylphosphoryl group itself is generally very stable. The phosphorus-carbon bond linking the phosphoryl group to the furan ring is robust and resistant to cleavage under typical hydrolytic conditions. wikipedia.org Similarly, the P=O bond is exceptionally strong. Studies on related aryl phosphine (B1218219) oxides and phosphonates confirm the high stability of the P-C bond towards hydrolysis. nih.gov

| Condition | Dimethylphosphoryl Group Stability | Furan Ring Stability | Overall Molecular Stability |

|---|---|---|---|

| Strongly Acidic (e.g., conc. HCl, heat) | High (P-C bond is stable) | Low (prone to ring-opening) chemtube3d.com | Low |

| Mildly Acidic | High | Moderate | Moderate |

| Basic (e.g., aq. NaOH) | High | High acs.org | High |

Phosphine oxides are excellent ligands for a wide range of metal ions, particularly hard Lewis acids like transition metals, lanthanides, and actinides. wikipedia.orgwikipedia.org Coordination occurs through the lone pair electrons on the phosphoryl oxygen atom. The P=O bond is highly polar, resulting in a significant partial negative charge on the oxygen, making it a strong electron-pair donor. wikipedia.org

In this compound, the phosphoryl oxygen is the primary site for coordination with transition metal centers. While the furan oxygen and the nitrile nitrogen also possess lone pairs, the phosphoryl oxygen is a harder and more effective Lewis base. Studies on similar phosphine oxide-decorated dibenzofuran ligands have shown that coordination occurs exclusively via the phosphine oxide oxygens, with the furan oxygen being non-coordinating. nih.gov This property allows the dimethylphosphoryl group to act as a handle for creating novel organometallic complexes. rsc.org

| Metal Ion Class | Examples | Coordination Behavior |

|---|---|---|

| Early Transition Metals | Ti(IV), Zr(IV) | Strong coordination via P=O oxygen rsc.org |

| Late Transition Metals | Pd(II), Pt(II), Ni(II) | Known to form stable complexes with phosphine oxides wikipedia.org |

| Lanthanides | La(III), Nd(III), Er(III) | Strong coordination, often used in extraction and catalysis nih.gov |

| Actinides | Pu(IV) | Forms stable complexes via the phosphoryl oxygen nih.gov |

Evaluation as a Strategic Leaving Group or Activating Moiety in Organic Reactions

The dimethylphosphoryl group, -P(O)(CH₃)₂, appended to the furan ring in this compound, plays a significant role in modulating the molecule's reactivity. While not a conventional leaving group in typical nucleophilic aromatic substitution reactions on an electron-rich furan ring, its electronic properties render it a powerful activating and directing moiety in specific transformations.

Aryl phosphonates are recognized as versatile motifs in organic synthesis. nih.gov The phosphonate group can function as a potent ortho-directing group in transition metal-catalyzed C-H activation and borylation reactions. nih.gov This directing ability stems from the coordination of the phosphoryl oxygen to the metal center, bringing the catalyst into proximity with the C-H bond at the adjacent position. In the context of this compound, this would theoretically direct functionalization to the C4 position. The efficiency of such directed reactions is often sensitive to steric effects; however, the relatively smaller dimethylphosphonate group can overcome some steric limitations compared to larger dialkyl phosphonates. nih.gov

Furthermore, the strong electron-withdrawing nature of the dimethylphosphoryl group significantly influences the electronic landscape of the furan ring. This deactivation toward traditional electrophilic attack can be strategically exploited to direct reactions to other parts of a molecule or to enable alternative reaction pathways that are not accessible with electron-rich furans.

Reactivity Profiling of the Furan Heterocycle

The chemical behavior of the furan core in this compound is profoundly influenced by the presence of two strongly electron-withdrawing substituents: the dimethylphosphoryl group at the C5 position and the carbonitrile group at the C2 position. These groups modify the inherent reactivity of the furan ring, which is typically characterized as a π-excessive heterocycle.

Furan is an aromatic heterocycle that is significantly more reactive towards electrophiles than benzene. pearson.comchemicalbook.com Electrophilic aromatic substitution (EAS) on unsubstituted furan preferentially occurs at the C2 and C5 positions, as attack at these sites leads to a more stable carbocation intermediate with three resonance structures. chemicalbook.comquora.compearson.com Attack at the C3 or C4 positions results in a less stable intermediate with only two resonance structures. chemicalbook.comquora.com

In this compound, the preferred C2 and C5 positions are already occupied. Therefore, any EAS reaction would have to occur at the C3 or C4 positions. Both the cyano group (-CN) and the dimethylphosphoryl group (-P(O)(CH₃)₂) are deactivating, electron-withdrawing groups. Substituents of this nature decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. wikipedia.org

The regiochemical outcome of EAS on this disubstituted furan is determined by the combined directing effects of both groups.

Cyano Group (at C2): As an electron-withdrawing group, it is a meta-director in benzene chemistry. In the furan system, it strongly deactivates the adjacent C3 position.

Dimethylphosphoryl Group (at C5): This group is also electron-withdrawing and deactivating. It would be expected to direct incoming electrophiles away from the adjacent C4 position.

Given the strong deactivation conferred by both substituents, harsh reaction conditions would be required for EAS to proceed. The precise regioselectivity between the C3 and C4 positions would depend on the subtle interplay of inductive and resonance effects of both groups, as well as the nature and steric bulk of the electrophile. researchgate.netresearchgate.net Theoretical calculations would be valuable in predicting the most likely site of substitution.

| Compound | Substituent(s) | Effect on Reactivity | Predicted Site of Substitution | Reference |

|---|---|---|---|---|

| Furan | None | Highly Activating | C2 / C5 | pearson.comchemicalbook.comquora.com |

| 2-Furonitrile | -CN (at C2) | Deactivating | C5 (primarily), C4 | General principles wikipedia.org |

| This compound | -CN (at C2), -P(O)(CH₃)₂ (at C5) | Strongly Deactivating | C3 or C4 (requires harsh conditions) | General principles wikipedia.orgresearchgate.net |

Furan and its derivatives can function as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.orgresearchgate.netnih.gov This reactivity is a cornerstone of furan chemistry, providing access to oxanorbornene derivatives. researchgate.net The efficiency of the Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov

The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. rsc.org

Electron-donating groups raise the HOMO energy of the furan, decrease the HOMO-LUMO gap with typical electron-poor dienophiles, and thus accelerate the reaction.

Electron-withdrawing groups lower the HOMO energy of the furan, increasing the HOMO-LUMO gap and making the Diels-Alder reaction less favorable. rsc.org

In this compound, both substituents are strongly electron-withdrawing. Consequently, this compound is expected to be a very poor diene in conventional Diels-Alder reactions. The reaction would likely be thermodynamically unfavorable and require high temperatures or pressures, which could also promote the retro-Diels-Alder reaction. researchgate.net Forcing the cycloaddition might necessitate the use of highly reactive dienophiles or Lewis acid catalysis to lower the LUMO energy of the dienophile. acs.org

The furan ring, despite its aromaticity, is susceptible to ring-opening reactions, particularly under acidic conditions. nih.gov This sensitivity can be a challenge in synthesis but also offers a strategic pathway to linear molecules, such as 1,4-dicarbonyl compounds. researchgate.net The polymerization of furfuryl alcohol, for instance, is often accompanied by acid-catalyzed ring-opening side reactions that introduce carbonyl functionalities into the polymer structure. mdpi.com

For this compound, the presence of two electron-withdrawing groups is expected to decrease the electron density on the ring, potentially making it more stable towards certain acid-catalyzed ring-opening mechanisms compared to electron-rich furans. However, the fundamental susceptibility of the furan ether linkage remains.

Oxidative ring-opening is another important transformation. The degradation of furans to carboxylic acids is a valuable synthetic tool. researchgate.net Subjecting this compound to potent oxidizing agents could lead to cleavage of the ring. The resulting products would be complex, highly functionalized linear compounds, and their specific structures would depend heavily on the reaction conditions and the site of initial oxidative attack. Subsequent derivatization of these ring-opened products could provide access to novel acyclic organophosphorus compounds.

Influence of Intermolecular and Intramolecular Interactions on Chemical Reactivity and Selectivity

Non-covalent interactions play a critical role in dictating the physical properties and chemical reactivity of molecules. For this compound, both intermolecular and intramolecular forces are significant.

Principles of Chemo- and Regioselectivity in Multi-Functionalized Furan Systems

Chemoselectivity and regioselectivity are paramount considerations in the chemistry of multi-functionalized molecules like this compound.

Chemoselectivity: The molecule presents multiple reactive sites: the furan ring (C=C bonds and the ether oxygen), the nitrile group (C≡N), and the phosphoryl group (P=O). The selective transformation of one group in the presence of others is a significant synthetic challenge.

Reduction: A reducing agent could potentially target the nitrile, the furan ring, or the phosphoryl group. For example, catalytic hydrogenation might reduce the furan ring or the nitrile depending on the catalyst and conditions. Chemoselective methods, such as using specific organic hydrides, have been developed to reduce conjugated double bonds in furan systems without affecting the nitrile group or the furan ring itself. nih.gov

Nucleophilic Attack: The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles. The phosphorus atom of the phosphoryl group is also electrophilic. The furan ring itself is electron-poor and generally resistant to nucleophilic attack unless an addition-elimination mechanism is viable.

Regioselectivity: As detailed in section 3.3.1, the regioselectivity of any reaction on the furan ring is dictated by the directing effects of the existing substituents. For electrophilic attack, the reaction is strongly disfavored, but if forced, would occur at either the C3 or C4 position. For other reactions, such as metallation-substitution, the directing influence of the phosphoryl group would likely dominate, favoring functionalization at the C4 position. The development of synthetic methods for polysubstituted furans often relies on controlling the regioselectivity through strategies like directed metallation or catalyzed cross-coupling reactions. nih.govscispace.comorganic-chemistry.org

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. A multi-faceted approach utilizing various NMR experiments would be essential.

¹H NMR spectroscopy would be the first step in the analysis, providing information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons). For 5-(Dimethylphosphoryl)furan-2-carbonitrile, one would expect to observe signals for the two protons on the furan (B31954) ring and the six protons of the two methyl groups attached to the phosphorus atom. The coupling between the furan protons and the coupling of the methyl protons to the phosphorus nucleus would provide key structural insights.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization state (sp², sp³) and their electronic environment. For the target molecule, distinct signals would be expected for the four carbons of the furan ring, the carbon of the nitrile group, and the two carbons of the dimethylphosphoryl group.

Given the presence of a phosphorus atom, ³¹P NMR spectroscopy would be a crucial technique. This method is highly specific to the phosphorus nucleus and provides information about its chemical environment and oxidation state. A single resonance would be expected for the dimethylphosphoryl group, and its chemical shift would be characteristic of a pentavalent phosphorus atom in this specific chemical context.

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, confirming the connectivity of the furan ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two or three bonds), which would be vital in confirming the connection of the dimethylphosphoryl group and the nitrile group to the furan ring at the C5 and C2 positions, respectively.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This experimental mass would then be compared to the calculated theoretical mass of the elemental formula of this compound (C₇H₈NO₂P) to confirm its elemental composition.

Without experimental data, the creation of data tables for the aforementioned spectroscopic techniques is not possible. The scientific community awaits the synthesis and publication of the analytical data for this compound to fully characterize its molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS serves as an excellent method for assessing its purity and identifying any volatile impurities that may be present from the synthesis or degradation processes. mdpi.com

In a typical GC-MS analysis, the sample would be injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column, such as a low-polarity HP-5MS column. mdpi.comnih.gov The separation is based on the differential partitioning of compounds between the stationary phase of the column and the mobile gas phase. The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and polarity. mdpi.com

As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The most common ionization technique is electron ionization (EI), where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. imreblank.ch This mass spectrum serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide crucial structural information. Key expected fragmentations would include the loss of methyl groups (a peak at M-15), the dimethylphosphoryl group, or cleavage of the furan ring. The resulting fragmentation data allows for the unambiguous identification of the parent compound and any co-eluting impurities. imreblank.chmiamioh.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Complex Mixtures and Non-Volatile Components

For compounds that are non-volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. spectroscopyworld.comdtu.dk Given the polarity and likely low volatility of this compound, LC-MS is particularly well-suited for its analysis, especially within complex reaction mixtures or biological matrices. spectroscopyworld.comnih.gov

The methodology involves injecting the sample into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a reverse-phase column, such as a C8 or C18 column, using a gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid or ammonium formate) and an organic modifier (such as acetonitrile or methanol). nih.govusda.gov

The eluent from the HPLC column is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically leaves the molecule intact. In positive ion mode, the compound would be expected to be detected as the protonated molecular ion, [M+H]⁺. nih.gov

For more detailed structural analysis, tandem mass spectrometry (LC-MS/MS) can be employed. In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. spectroscopyworld.comnih.gov This provides a higher degree of selectivity and sensitivity, which is crucial for confirming the identity of the target compound in complex samples. spectroscopyworld.comdtu.dk

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. chemidept.com These techniques probe the vibrational motions of covalent bonds, which occur at specific, characteristic frequencies. msu.edu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is predicted to display several characteristic absorption bands corresponding to its distinct functional groups. youtube.com

The most prominent and diagnostic peaks would arise from the nitrile (C≡N) and phosphoryl (P=O) groups. The C≡N stretching vibration is expected to produce a sharp, medium-intensity band in the 2200-2240 cm⁻¹ region. The P=O bond gives rise to a very strong and distinct absorption band, typically found between 1200 and 1300 cm⁻¹. nih.gov The furan ring itself will contribute to a series of bands, including C=C stretching vibrations around 1500-1600 cm⁻¹, C-O-C stretching near 1000-1200 cm⁻¹, and aromatic C-H stretching above 3100 cm⁻¹. The methyl groups of the dimethylphosphoryl moiety would show C-H stretching absorptions in the 2850-3000 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of bands from various bending and stretching vibrations that are unique to the molecule as a whole. msu.edu

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H (Furan) | Stretching | 3100 - 3150 | Medium |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| Nitrile (C≡N) | Stretching | 2200 - 2240 | Medium, Sharp |

| Furan Ring (C=C) | Stretching | 1500 - 1600 | Medium-Strong |

| Phosphoryl (P=O) | Stretching | 1200 - 1300 | Strong |

| Furan Ring (C-O-C) | Stretching | 1000 - 1200 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (from a laser) by the molecule. While IR absorption requires a change in the molecule's dipole moment during a vibration, Raman scattering requires a change in polarizability. Consequently, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations and bonds involving less polar groups are expected to be prominent. The C≡N stretching vibration, while visible in IR, is often stronger and more easily identifiable in the Raman spectrum. acs.org Similarly, the symmetric breathing vibrations of the furan ring would be expected to produce strong Raman signals. The P=O stretching vibration is also typically Raman active. irdg.orgmdpi.com Analysis of organophosphorus compounds by Raman spectroscopy often reveals characteristic bands related to P-O and P-C stretching modes in the 600-800 cm⁻¹ region. mdpi.com

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H (Furan) | Stretching | 3100 - 3150 | Medium |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 | Strong |

| Nitrile (C≡N) | Stretching | 2200 - 2240 | Strong, Sharp |

| Furan Ring | Ring Breathing (Symmetric Stretch) | 1400 - 1500 | Strong |

| Phosphoryl (P=O) | Stretching | 1200 - 1300 | Medium-Strong |

| P-C (Phosphorus-Methyl) | Stretching | 600 - 800 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules are arranged in the crystal lattice and the nature of intermolecular interactions, such as dipole-dipole forces or π-stacking.

To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While the crystal structure for this compound is not publicly available, data from the closely related compound, 2-furonitrile, provides an example of the type of information that can be obtained. nih.gov For 2-furonitrile, crystallography reveals a monoclinic crystal system with space group P 1 21/c 1. nih.gov A similar analysis of the title compound would definitively establish the planarity of the furan ring, the geometry around the phosphorus atom, and the relative orientation of the dimethylphosphoryl and carbonitrile substituents.

| Parameter | Information Provided | Example Value (from 2-Furonitrile nih.gov) |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry elements within the unit cell | P 1 21/c 1 |

| Unit Cell Dimensions (a, b, c, β) | Size and shape of the unit cell | a=5.28 Å, b=12.08 Å, c=7.23 Å, β=98.79° |

| Bond Lengths (e.g., P=O, C≡N) | Precise distances between bonded atoms | N/A |

| Bond Angles (e.g., O-P-C) | Angles between adjacent bonds | N/A |

| Torsion Angles | Conformation of the molecule | N/A |

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of synthesized compounds, as well as for the final assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. nih.gov

For the purification of this compound, reversed-phase HPLC would be a suitable method. A C18 or C8 column could be used with a mobile phase gradient of water and a polar organic solvent like methanol or acetonitrile. nih.govsielc.com The separation is based on the compound's polarity, and fractions can be collected as they elute from the column. A Diode Array Detector (DAD) can be used for monitoring the elution, as the furan ring system is expected to absorb UV light. shimadzu.com

Once isolated, the purity of the compound can be assessed by analytical HPLC. A sharp, symmetrical peak in the chromatogram is indicative of a pure compound. The purity is often quantified by the peak area percentage, assuming all components have a similar response factor at the detection wavelength. This method is highly effective for detecting non-volatile or thermally labile impurities that would not be observed by GC. shimadzu.comresearchgate.net For larger-scale purification, column chromatography using silica gel or alumina would be the traditional method of choice.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, indispensable for separating and quantifying individual components from a mixture. For a polar, phosphorylated compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. In this modality, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A hypothetical HPLC method for this compound would involve optimizing several key parameters to achieve efficient separation and accurate quantification. The choice of a C18 or C8 column would be a primary consideration, providing a hydrophobic surface for interaction. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with an acid additive like formic acid or trifluoroacetic acid to improve peak shape and control the ionization state of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the timely elution of the compound with good resolution. Detection would most commonly be achieved using a UV detector, set to a wavelength where the furan ring or nitrile group exhibits maximum absorbance.

Hypothetical HPLC Parameters for Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the compound from the column. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of the analyte with good peak resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

| Detector | UV-Vis Diode Array | Monitors absorbance across a range of wavelengths for detection and purity assessment. |

| Detection λ | ~254 nm | A common wavelength for aromatic and conjugated systems. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller sub-2 µm particles. This technology operates at higher pressures than traditional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. For the analysis of this compound, a UPLC method would offer substantial benefits, including shorter run times (typically 1-5 minutes) and sharper, more intense peaks, which aids in both quantification and detection of low-level impurities.

The principles of method development for UPLC are analogous to HPLC, focusing on the optimization of the stationary and mobile phases. However, the system's ability to handle higher backpressures allows for the use of longer columns or faster flow rates without sacrificing resolution. A UPLC method for this compound would provide a more detailed profile of a sample in a fraction of the time required by HPLC, making it ideal for high-throughput screening or complex mixture analysis. The enhanced resolution could be critical for separating the target compound from closely related impurities or isomers that might be present in a crude reaction mixture or a final product.

Hypothetical UPLC Parameters for Enhanced Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | Sub-2 µm particles provide high resolution and efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for reversed-phase separation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte. |

| Gradient | 5% to 95% B over 3 min | Rapid gradient for high-speed analysis. |

| Flow Rate | 0.6 mL/min | Optimized flow rate for small particle columns. |

| Column Temp. | 40 °C | Higher temperature reduces mobile phase viscosity at high pressure. |

| Injection Vol. | 1 µL | Smaller injection volumes are typical for UPLC to prevent column overload. |

| Detector | UV-Vis Photodiode Array / Mass Spec. | Provides high-sensitivity detection and structural confirmation (if coupled to MS). |

| Detection λ | ~254 nm | Optimal wavelength for UV detection of the analyte. |

While specific, validated methods are not available, the established principles of liquid chromatography provide a clear framework for the development of robust HPLC and UPLC methods for the separation and quantification of this compound.

Advanced Synthetic Applications and Chemical Utility of 5 Dimethylphosphoryl Furan 2 Carbonitrile

Role as a Versatile Synthetic Building Block in Complex Chemical Systems

The furan (B31954) ring, substituted with both an electron-withdrawing nitrile group and a polar phosphine (B1218219) oxide moiety, serves as a robust platform for constructing intricate molecular architectures. The distinct functionalities allow for selective and sequential chemical transformations, making it a valuable intermediate in multi-step syntheses.

Precursor for the Elaboration of Advanced Heterocyclic Systems

5-(Dimethylphosphoryl)furan-2-carbonitrile is an ideal starting point for the synthesis of more complex, fused, or substituted heterocyclic structures. The reactivity of both the furan ring and its nitrile substituent can be harnessed for various cyclization and transformation reactions.

Diels-Alder Reactions: The furan nucleus can act as a diene in [4+2] cycloaddition reactions, particularly with reactive dienophiles. This provides a direct route to highly functionalized oxabicyclic systems, which can serve as precursors to a wide array of carbocyclic and heterocyclic compounds, including substituted benzenes and pyridines after subsequent aromatization or rearrangement steps.

Ring-Opening and Rearrangement: Under acidic conditions, the furan ring can undergo hydrolysis and ring-opening to yield 1,4-dicarbonyl compounds. mdpi.com The presence of the phosphine oxide and nitrile groups on the resulting acyclic backbone offers unique opportunities to direct subsequent intramolecular cyclizations, leading to the formation of diverse five- or six-membered heterocycles like pyridazinones (via condensation with hydrazine) or substituted pyrroles.

Nitrile Group Transformations: The 2-carbonitrile group is a key synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these new functional groups can participate in cyclization reactions. For instance, reduction of the nitrile to an aminomethyl group, followed by intramolecular condensation, could be a strategy to form fused dihydropyridine rings.

Scaffold for the Construction of Diverse and Complex Organic Molecular Architectures

Beyond ring transformations, the compound serves as a central scaffold onto which additional complexity can be built. Furan-containing building blocks are increasingly recognized for their utility in constructing molecules for materials science and medicinal chemistry. distantreader.orgspringernature.com The orthogonal reactivity of the nitrile and phosphine oxide groups, along with the furan ring itself, allows for a programmed, step-wise elaboration of the molecular structure. This modular approach is central to modern synthesis, enabling the efficient construction of complex targets. rsc.orgd-nb.infonih.gov

Derivatization Strategies for the Preparation of Functional Material Precursors

The term "derivatization" refers to the chemical modification of a compound to produce a new substance with different chemical properties. nih.gov This strategy is key to creating precursors for advanced materials, where specific functionalities are required for performance. This compound is well-suited for such modifications.

The phosphine oxide group is a potent coordinating ligand for a variety of metal ions, including lanthanides and actinides. nih.gov By attaching this furan-based scaffold to polymers or solid supports, novel materials for metal sequestration, catalysis, or sensing applications can be developed. Furthermore, the nitrile group can be transformed into other functional handles suitable for polymerization reactions.

Below is a table outlining potential derivatization pathways and their applications:

| Original Functional Group | Derivatization Reaction | Resulting Functional Group | Potential Application as Precursor |

| 2-Carbonitrile | Acid or Base Hydrolysis | 2-Carboxylic Acid | Monomer for polyesters and polyamides |

| 2-Carbonitrile | Catalytic Hydrogenation | 2-(Aminomethyl) Group | Monomer for polyamides and polyimines; Epoxy resin curing agent |

| 2-Carbonitrile | [2+3] Cycloaddition with Azides | 2-(Tetrazolyl) Group | Ligand in coordination polymers; Bioisostere in medicinal chemistry |

| Furan Ring | Diels-Alder Cycloaddition | Oxabicycloheptene | Precursor for functionalized aromatic polymers after aromatization |

| Dimethylphosphoryl Group | Coordination Chemistry | Metal Complex | Homogeneous or heterogeneous catalyst; Luminescent material |

These derivatization strategies highlight the compound's potential in creating bespoke molecules for materials science, where properties like thermal stability, conductivity, and metal-binding are desired.

Contribution to Medicinal Chemistry Lead Optimization through Modular Synthetic Design

In drug discovery, a "modular" synthesis allows chemists to easily and systematically create a large number of related compounds (an analog library) by swapping different molecular building blocks. nih.govresearchgate.net This is crucial for optimizing the properties of a potential drug candidate. The defined regions of reactivity in this compound make it an excellent platform for such modular approaches.

Development of Modular Synthetic Routes for Analog Library Generation

The synthesis of diverse furan derivatives can be achieved through modular strategies, such as multi-component reactions or sequential cross-coupling. rsc.orgnih.gov A hypothetical modular approach to generate a library based on the this compound scaffold could involve:

Module 1 (Core): Starting with a precursor like 5-bromofuran-2-carbonitrile.

Module 2 (Phosphine Oxide): A variety of diaryl- or dialkylphosphine oxides could be introduced at the 5-position via palladium- or copper-catalyzed cross-coupling reactions. This allows for systematic variation of the steric and electronic properties of the phosphine oxide group.

Module 3 (Nitrile Derivatization): The nitrile group of the resulting intermediates can then be converted into a range of other functionalities (e.g., amides, tetrazoles, amines) by reacting it with a diverse set of reagents.

This plug-and-play approach enables the rapid generation of a focused library of compounds, which is essential for structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery.

Exploration of the Phosphine Oxide Group's Influence on Molecular Scaffolds in Synthetic Strategies

The dimethylphosphoryl group is not merely a synthetic handle; it is a functional group deliberately incorporated to modulate the physicochemical properties of a molecule, a critical aspect of modern drug design. digitellinc.comacs.org Phosphine oxides are recognized as valuable polar structural elements in medicinal chemistry. bldpharm.comresearchgate.net

The strategic inclusion of the phosphine oxide moiety offers several advantages:

Increased Polarity and Solubility: Phosphine oxides are highly polar and act as strong hydrogen bond acceptors. bldpharm.com Incorporating the -P(O)Me₂ group can dramatically increase the aqueous solubility of a parent molecule, a property that is often crucial for oral bioavailability.

Enhanced Metabolic Stability: The phosphorus-carbon bond is generally robust to metabolic degradation. Replacing a metabolically labile group (like an ester or certain amides) with a phosphine oxide can improve a drug candidate's half-life in the body. acs.org

Modulation of Lipophilicity: While increasing polarity, the phosphine oxide group can reduce a compound's lipophilicity (logP). This can be a key strategy to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, preventing issues like non-specific binding or poor solubility. bldpharm.com

Strong Hydrogen Bond Acceptor: The P=O bond is an exceptionally strong hydrogen bond acceptor, which can lead to improved binding affinity and selectivity for a biological target by forming strong interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site.

The table below summarizes the predicted physicochemical properties of the title compound.

| Property | Value | Significance in Medicinal Chemistry |

| Molecular Formula | C₇H₈NO₂P | Low molecular weight is generally favorable for drug-likeness. |

| Molecular Weight | 169.12 g/mol chemicalbook.com | Falls within the typical range for small molecule drugs. |

| Boiling Point (Predicted) | 353.4 ± 42.0 °C chemicalbook.com | Indicates low volatility. |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ chemicalbook.com | Standard for organic molecules of this size. |

| pKa (Predicted) | -4.35 ± 0.10 | The phosphine oxide oxygen is weakly basic. |

By using this compound as a building block, medicinal chemists can introduce a furan ring—a known bioisostere for phenyl rings—while simultaneously leveraging the beneficial properties of the phosphine oxide group to fine-tune a molecule's drug-like characteristics.

Future Directions and Emerging Opportunities in the Synthetic Exploitation of Furan-Phosphoryl-Nitrile Compounds

The exploration of furan-phosphoryl-nitrile compounds, such as this compound, is poised to expand into several key areas of chemical synthesis, driven by the versatile reactivity of the furan ring and the unique properties imparted by the phosphoryl and nitrile functionalities. Future research is anticipated to focus on leveraging this distinct combination of features for the development of novel methodologies and the synthesis of valuable target molecules.

One of the most promising future directions lies in the utilization of these compounds as versatile building blocks in multicomponent reactions and cycloaddition processes. The furan moiety itself is a well-established diene in Diels-Alder reactions, and the electron-withdrawing nature of the nitrile and phosphoryl groups is expected to influence the reactivity and selectivity of these transformations. This could enable the synthesis of highly functionalized and structurally complex oxabicyclic systems, which are valuable intermediates in the synthesis of natural products and biologically active molecules.

Furthermore, the nitrile group serves as a versatile handle for a wide array of chemical transformations. Future synthetic strategies are likely to explore the conversion of the nitrile to other functional groups, such as amines, amides, carboxylic acids, and tetrazoles. The reduction of the nitrile to a primary amine, for instance, would provide access to a new class of aminofurans bearing a phosphoryl substituent, which could be valuable ligands for catalysis or precursors to novel pharmaceutical scaffolds.

The phosphoryl group also offers unique opportunities for synthetic innovation. Its ability to act as a coordinating group for metals could be exploited in the design of novel catalysts. Furan-based phosphine oxides, derived from compounds like this compound, could serve as ligands in transition-metal catalysis, potentially leading to new catalytic systems with unique reactivity and selectivity. Additionally, the phosphoryl group can participate in various carbon-phosphorus bond-forming reactions, further expanding the synthetic utility of this class of compounds.

Emerging opportunities also exist in the field of materials science. The incorporation of furan-phosphoryl-nitrile units into polymer backbones could lead to the development of new materials with tailored properties, such as enhanced thermal stability, flame retardancy, and metal-binding capabilities. The furan moiety can participate in reversible Diels-Alder reactions, which could be utilized to create self-healing polymers and recyclable thermosets. The phosphoryl group is known to impart flame-retardant properties, and its presence could lead to the development of new, environmentally friendly flame-retardant materials.

In the realm of medicinal chemistry, the unique combination of a furan ring, a phosphoryl group, and a nitrile functionality presents an intriguing scaffold for the design of new therapeutic agents. Furan derivatives are known to exhibit a wide range of biological activities, and the introduction of a phosphonate moiety can enhance bioavailability and modulate biological activity. The nitrile group can also participate in interactions with biological targets. Therefore, derivatives of this compound could be explored as potential inhibitors of enzymes or as modulators of biological pathways.

Table 1: Potential Future Research Directions and Applications

| Research Area | Potential Application | Key Functional Group(s) Involved |

|---|---|---|

| Catalysis | Development of novel ligands and catalysts for organic transformations. | Phosphoryl group, Furan ring |

| Materials Science | Creation of self-healing polymers, flame-retardant materials, and metal-chelating resins. | Furan ring (Diels-Alder), Phosphoryl group |

| Medicinal Chemistry | Design of novel therapeutic agents with enhanced biological activity and bioavailability. | Furan ring, Phosphoryl group, Nitrile group |

| Synthetic Methodology | Development of new multicomponent reactions and cycloaddition strategies. | Furan ring, Nitrile group, Phosphoryl group |

The continued investigation into the synthesis and reactivity of this compound and related furan-phosphoryl-nitrile compounds is expected to unlock a wealth of new synthetic possibilities. As our understanding of the interplay between the different functional groups on this versatile scaffold grows, so too will the opportunities for its application in diverse areas of chemical science.

Q & A

Q. Key reagents and conditions :

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Phosphorylation | Dimethylphosphoryl chloride, base (e.g., K₂CO₃), inert solvent (THF) | Requires anhydrous conditions to avoid hydrolysis |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Purity confirmed via HPLC |

Advanced: How can catalytic systems be optimized for improved yield and selectivity in phosphorylation reactions?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., γ-valerolactone-water mixtures) enhance reaction efficiency by stabilizing intermediates, as shown in related furan oxidation studies .

- Ligand design : Bulky ligands (e.g., phosphines) in iridium catalysts improve regioselectivity during C–H activation, reducing byproduct formation .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions (e.g., ring-opening) while maintaining catalytic activity.

Q. Example protocol :

- Catalyst: [Ir(cod)Cl]₂ (5 mol%)

- Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe)

- Solvent: THF, 25°C, 12 h → 83% yield

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Characteristic signals include:

- C≡N : δ ~110–115 ppm (¹³C).

- P=O : Coupling with adjacent protons (e.g., furan ring protons show splitting in ¹H NMR).

- Dimethylphosphoryl : δ ~1.5–2.0 ppm (¹H, CH₃-P) .

- IR Spectroscopy : Strong absorption at ~1250 cm⁻¹ (P=O stretch) and ~2220 cm⁻¹ (C≡N stretch).

- Mass Spectrometry : Molecular ion peak at m/z 197 [M+H]⁺ (calculated for C₇H₈NO₂P).

Advanced: How does the dimethylphosphoryl group influence electronic properties and reactivity?

Answer:

The phosphoryl group is electron-withdrawing, which:

- Reduces electron density on the furan ring, increasing susceptibility to nucleophilic attack at the β-position.

- Enhances stability via resonance: The P=O group delocalizes electron density, as confirmed by X-ray crystallography of similar compounds showing planar furan-phosphoryl systems .

- Affects redox behavior : Cyclic voltammetry reveals a shifted oxidation potential compared to non-phosphorylated analogs.

Q. Computational validation :

- DFT calculations : Show decreased HOMO-LUMO gap (ΔE = 3.2 eV) compared to hydroxymethyl-substituted furans (ΔE = 4.1 eV) .

Data Contradiction: How to resolve discrepancies in reported cytotoxic activities of phosphorylated furans?

Answer:

Contradictions arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. normal cells) and incubation times .

- Purity issues : Byproducts (e.g., hydrolysis products) may interfere; rigorous HPLC validation (RP-HPLC, 90:10 H₂O:MeCN) is essential .

- Solvent effects : Cytotoxicity in DMSO vs. aqueous buffers can alter bioavailability.

Q. Resolution protocol :

Standardize cell lines and culture conditions.

Validate compound stability under assay conditions (e.g., pH 7.4, 37°C).

Compare IC₅₀ values across multiple studies using meta-analysis.

Advanced: What molecular docking strategies predict interactions with biological targets?

Answer:

- Target selection : Aldehyde dehydrogenases (ALDHs) are prioritized due to furan derivatives’ known interactions .

- Docking workflow :

- Prepare protein (e.g., PaALDH64 from Pseudomonas aeruginosa) using AutoDock Vina.

- Define binding site around catalytic cleft (grid box: 20 ų).

- Score poses based on hydrogen bonding (e.g., phosphoryl oxygen with Ser-137) and hydrophobic contacts.

Key finding : Stable binding (ΔG = −8.2 kcal/mol) correlates with enzymatic inhibition .

Basic: How to analyze reaction byproducts during synthesis?

Answer:

- TLC/MS monitoring : Track intermediates (e.g., phosphorylated oximes).

- Common byproducts :

- Hydrolysis product: 5-(Dimethylphosphoryl)furan-2-carboxylic acid (identified via IR: loss of C≡N peak).

- Ring-opened derivatives: GC-MS detects fragments (e.g., maleimide derivatives).

Mitigation : Use scavengers (e.g., molecular sieves) to absorb water .

Advanced: What crystallographic methods elucidate solid-state behavior?

Answer:

- Single-crystal X-ray diffraction :

- Unit cell parameters : Monoclinic system (e.g., P2₁/n), a = 15.899 Å, β = 103.69° .

- Hydrogen bonding : The phosphoryl group forms interactions with adjacent molecules (e.g., O···H–C distances ~2.8 Å) .

- Thermal analysis : DSC reveals melting points (~120–130°C) and phase transitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.